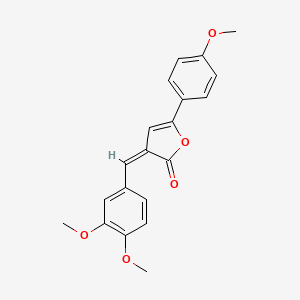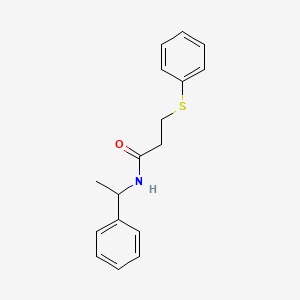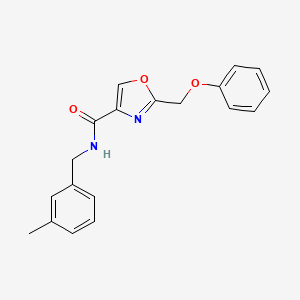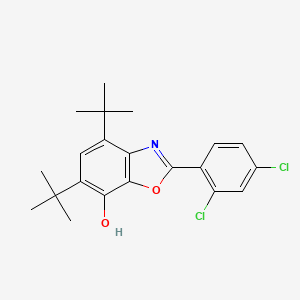![molecular formula C16H15ClO4 B4971746 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique chemical structure. This compound features a benzaldehyde group, a methoxy group, and a chlorophenoxyethoxy group, making it a valuable substance in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with ethylene oxide to form 4-chlorophenoxyethanol. Subsequent reaction with methoxybenzaldehyde under controlled conditions yields the final product.
Industrial Production Methods: In an industrial setting, the production process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, precise temperature control, and purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The oxidation of the benzaldehyde group can produce benzoic acid derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: Substitution reactions can lead to the formation of various ethers and esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its reactivity with various biomolecules allows researchers to investigate metabolic processes.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its structural similarity to other biologically active molecules makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenoxyacetic Acid: This compound shares a similar chlorophenoxy group but lacks the methoxy and benzaldehyde functionalities.
3-Methoxybenzaldehyde: This compound has the methoxy and benzaldehyde groups but lacks the chlorophenoxyethoxy group.
Uniqueness: 4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to the combination of its chlorophenoxyethoxy and methoxybenzaldehyde groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOZSVTNMHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-(2-FLUOROBENZAMIDO)-N-(2-PHENYLETHYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4971678.png)
![(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)


![[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B4971768.png)

